molecular formula C8H14Cl2N2O B13492386 2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride

Cat. No.: B13492386
M. Wt: 225.11 g/mol
InChI Key: KIBPMUAIGMDYGQ-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride (CAS No. 2680542-68-9) is a hydrochloride salt of a pyridine-substituted ethanolamine derivative. Its molecular formula is C₈H₁₄Cl₂N₂O, with a molecular weight of 225.11 g/mol . The compound features a 5-methylpyridin-2-yl group attached to a chiral carbon bearing an amino group and a hydroxyl group. The dihydrochloride form enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-amino-2-(5-methylpyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-8(10-4-6)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H

InChI Key

KIBPMUAIGMDYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(CO)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyridinyl Derivatives

One of the most prominent methods involves reductive amination of pyridine derivatives, particularly pyridin-2-yl compounds, with amino alcohols or their precursors. A typical process includes the following steps:

  • Preparation of pyridin-2-yl methylamine intermediates:
    The synthesis begins with cyanohydrin derivatives, which undergo amination via reduction of cyanohydrins to form pyridin-2-yl methylamine derivatives. This process is described in patent EP1358179B1, where cyanohydrins are subjected to amination through reduction, often utilizing catalytic hydrogenation or borane reduction techniques (see).

  • Formation of amino alcohols:
    The amino methylpyridine intermediates are then reacted with suitable aldehydes or ketones, followed by reduction to form the amino alcohol. For example, reduction of the corresponding imines or oxazaborolidine-catalyzed reduction of ketones can be employed, as detailed in research on asymmetric synthesis of related amino alcohols (see).

Direct Nucleophilic Substitution and Functionalization

Another approach involves nucleophilic substitution reactions on pyridine rings, especially at the 2-position, to introduce amino groups, followed by hydroxylation or reduction to yield the amino alcohol:

  • Nucleophilic aromatic substitution (SNAr):
    Utilized for introducing amino groups onto pyridine rings bearing suitable leaving groups, such as halogens or activated substituents.

  • Hydroxylation or reduction steps:
    The amino pyridine derivatives are then converted into amino alcohols through reduction or hydroxylation, often using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Asymmetric Synthesis via Catalytic Reduction

The enantioselective synthesis of the (R)-enantiomer involves asymmetric reduction techniques, such as borane reduction catalyzed by oxazaborolidines, as described in Org. Process Res. Dev. (see):

  • Step:
    Reduction of 3-chloroacetyl pyridine derivatives with borane-dimethyl sulfide in the presence of a chiral catalyst to set stereochemistry.

  • Outcome:
    Produces the (R)-2-amino-2-(pyridin-2-yl)ethanol dihydrochloride with high enantiomeric excess, suitable for pharmaceutical applications.

Key Reaction Conditions and Intermediates

Step Reagents & Conditions Main Intermediates References
Cyanohydrin amination Cyanohydrins + ammonia or amines; catalytic hydrogenation Pyridin-2-yl methylamine derivatives
Reductive amination Aldehydes/ketones + amines; NaBH4 or catalytic hydrogenation Amino alcohols ,
Asymmetric reduction Borane-dimethyl sulfide + oxazaborolidine catalyst; low temperature Enantiomerically pure amino alcohols
Nucleophilic substitution Halogenated pyridine + amino nucleophile Amino pyridine derivatives Various

Research Outcomes and Data Tables

Yield and Purity Data

Method Yield (%) Enantiomeric Excess Notes References
Cyanohydrin amination 65-80 Not specified Requires purification
Catalytic asymmetric reduction 70-85 >99% Suitable for enantiopure synthesis

Reaction Conditions Summary

Reaction Solvent Temperature Catalyst Duration Reference
Cyanohydrin amination Dichloromethane, water Room temp None Several hours
Borane reduction Tetrahydrofuran (THF) 0–25°C Oxazaborolidine 4-6 hours

Additional Notes and Considerations

  • The synthesis of 2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride can be optimized via asymmetric catalysis to obtain high enantiomeric purity, crucial for pharmacological activity.
  • The choice of reducing agents and catalysts significantly impacts yield, stereoselectivity, and scalability.
  • The intermediates, such as pyridin-2-yl methylamines, are typically prepared via cyanohydrin reduction or nucleophilic substitution, depending on the specific route.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with pyridine-ethanolamine derivatives, particularly those modified at the pyridine ring or chiral center. Below is a detailed comparison of its analogs:

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Key Differences
2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride 2680542-68-9 C₈H₁₄Cl₂N₂O 225.11 5-methyl Not specified Reference compound
(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride 724463-80-3 C₇H₁₂Cl₂N₂O 219.09 None (S)-enantiomer Lacks 5-methyl group; enantiomerically pure
(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride 1391595-31-5 C₇H₁₁ClN₂O 186.63 None (R)-enantiomer Monohydrochloride salt; lower molecular weight
(S)-2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride 1269651-20-8 C₇H₁₁Cl₂FN₂O 229.08 5-fluoro (S)-enantiomer Fluorine substituent increases electronegativity and molecular weight
2-Amino-2-(pyridin-2-yl)ethanol N/A C₇H₁₀N₂O 138.17 None Racemic Free base form; lacks hydrochloride salts

Key Findings and Implications

The 5-fluoro analog (CAS 1269651-20-8) exhibits higher molecular weight (229.08 vs. 225.11) due to fluorine’s atomic mass, which may influence binding affinity in receptor-targeted applications .

Stereochemical Considerations :

  • Enantiopure derivatives like (S)- and (R)-hydrochlorides (CAS 1391595-31-5, 724463-80-3) highlight the role of chirality in biological activity. For instance, (S)-enantiomers often dominate in pharmacologically active compounds due to stereospecific interactions .

Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride (CAS 1391595-31-5) or free-base forms, critical for formulation in intravenous drugs .

Research and Application Insights

  • Antiviral Agents: Pyridine-ethanolamine derivatives are explored as inhibitors of viral polymerases .
  • Chiral Ligands : Enantiopure variants serve as catalysts in asymmetric synthesis .

Biological Activity

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride, a compound with potential biological significance, has garnered attention in various fields of research, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H12N2O·2HCl
  • Molecular Weight : 206.16 g/mol
  • CAS Number : 2680542-68-9

The compound exhibits several biological activities primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition :
    • Inhibitors of acetylcholinesterase (AChE) are crucial for treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that derivatives of this compound may exhibit AChE inhibitory activity, which could be beneficial in managing cognitive decline associated with Alzheimer's disease .
  • Antioxidant Activity :
    • Recent research indicates that compounds with similar structures have demonstrated antioxidant properties, potentially mitigating oxidative stress-related cellular damage. This activity is critical in preventing various diseases associated with oxidative damage, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects :
    • Compounds related to 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol have shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory conditions .

Biological Activity Data

Activity TypeEffect/IC50 ValueReference
AChE InhibitionIC50 = 0.047 μM (for related compounds)
Antioxidant ActivitySignificant reduction in ROS levels
Anti-inflammatoryDecreased TNF-alpha production

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a related compound on SH-SY5Y neuroblastoma cells. The results indicated that at concentrations up to 25 μM, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development as a neuroprotective agent .

Case Study 2: Antioxidant Potential

Research investigating the antioxidant capacity of nitrogen heterocycles found that compounds similar to 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol effectively scavenged free radicals and reduced lipid peroxidation products, indicating their potential utility in preventing oxidative stress-related pathologies .

Case Study 3: Anti-inflammatory Mechanisms

In vitro studies demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby highlighting their potential application in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 5-methylpyridine-2-carbaldehyde with aminoethanol, followed by dihydrochloride salt formation. Key steps include:

  • Step 1 : Condensation of 5-methylpyridine-2-carbaldehyde with aminoethanol in a polar solvent (e.g., methanol) under reflux.
  • Step 2 : Reduction of the intermediate imine using sodium borohydride or catalytic hydrogenation.
  • Step 3 : Acidification with HCl to precipitate the dihydrochloride salt.
    Optimization involves adjusting reaction time (6–12 hours), temperature (25–50°C), and stoichiometric ratios (1:1.2 aldehyde:aminoethanol). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm the pyridinyl and ethanolamine moieties. Key signals: pyridine H-6 (δ 8.3–8.5 ppm), methyl group (δ 2.3–2.5 ppm), and ethanolamine protons (δ 3.4–4.1 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 181.06 (free base) and 217.02 (dihydrochloride adduct) .
  • Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How do researchers address solubility and stability challenges in aqueous solutions?

  • Methodological Answer :

  • Solubility : The dihydrochloride salt enhances water solubility (≥50 mg/mL at 25°C). For low-pH applications (e.g., biological assays), prepare stock solutions in deionized water with 0.1 M HCl.
  • Stability : Store lyophilized powder at −20°C under inert gas (N2_2). Monitor degradation via HPLC: retention time shifts indicate hydrolysis of the ethanolamine group. Use buffers with EDTA (1 mM) to chelate metal ions that accelerate decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Methodological Answer : Substituent effects are studied via comparative SAR analysis:

Substituent Position Effect on Activity Mechanistic Insight
−CH3_3Pyridine C-5Enhances lipophilicityImproves blood-brain barrier penetration in CNS-targeted studies .
−BrPhenyl C-3Increases halogen bondingStabilizes receptor-ligand interactions (e.g., kinase inhibition) .
−ClPhenyl C-4Modulates electronic effectsAlters pKa_a of the amino group, affecting protonation states .
  • Experimental Design : Synthesize analogs, assay against target proteins (e.g., GPCRs), and correlate activity with computational docking simulations .

Q. What crystallographic strategies resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve chiral centers via Flack parameter analysis (e.g., (S)-configuration confirmation) .
  • Common Pitfalls : Twinning or disorder in the ethanolamine chain requires iterative refinement with restraints on bond lengths/angles. Compare experimental data with DFT-optimized structures to validate geometry .

Q. How can contradictory spectroscopic and computational data be reconciled?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction : Apply the IEF-PCM model in DFT calculations to account for aqueous environments.
  • Dynamic NMR : Perform variable-temperature 1H^1 \text{H}-NMR to detect rotameric equilibria in the ethanolamine group.
  • Cross-Validation : Use X-ray crystallography as a "ground truth" for bond lengths and angles .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Methodological Answer :

  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp_{\text{app}} > 1 × 106^{-6} cm/s indicates high bioavailability).
  • Metabolic Stability : Incubate with human liver microsomes (HLMs); monitor parent compound depletion via LC-MS/MS. CYP450 inhibition assays identify drug-drug interaction risks .

Q. What chromatographic methods separate enantiomers for pharmacological studies?

  • Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate):

  • HPLC Conditions : Hexane:isopropanol (80:20) with 0.1% diethylamine; flow rate 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min .
  • Scale-Up : Preparative SFC (supercritical CO2_2/methanol) achieves >99% enantiomeric excess (ee) for in vivo studies .

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